![molecular formula C14H18N4O2 B2571381 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-89-3](/img/structure/B2571381.png)

8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

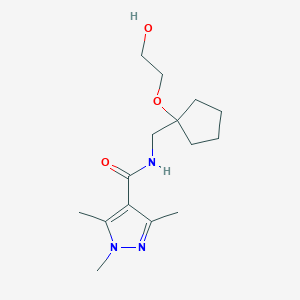

“8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound. It is a type of pyrido[2,3-d]pyrimidin-7(8H)-one, which is a class of compounds known for a wide range of biological activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives involves the cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Aplicaciones Científicas De Investigación

Herbicidal Activity

Compounds with a structure similar to 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one, specifically pyrimidines featuring an amino group at the 2-position and a cyclopropylmethoxy group at the 4-position, have been found to exhibit valuable herbicidal activity. These activities are particularly notable following pre-emergence application in crops such as cotton and sunflower, highlighting the compound's potential in agricultural sciences and herbicide development W. Krämer, 1997.

Antiviral Activity

Another significant application of compounds structurally related to 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one is in the field of antiviral research. Certain pyrazolo[3,4-d]pyrimidine analogues, for example, have shown efficacy against viruses such as human cytomegalovirus and herpes simplex virus type 1. This suggests potential for these compounds in the development of new antiviral therapies N. Saxena, L. A. Coleman, J. Drach, L. Townsend, 1990.

Anticancer Properties

N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid and its analogues, which are structurally akin to 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one, have been synthesized and evaluated for their anticancer activities. These compounds have shown significant in vitro and in vivo anticancer activities, offering a potential pathway for developing new cancer treatments T. Su, J. T. Huang, J. Burchenal, K. Watanabe, J. Fox, 1986.

Antimicrobial Efficacy

Research into compounds like 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one has also uncovered antimicrobial properties. New derivatives of pyrimidinone and oxazinone, for instance, have demonstrated good antibacterial and antifungal activities, making them candidates for further antimicrobial drug development A. Hossan, Hanaa M. A. Abu-Melha, M. Al-Omar, A. Amr, 2012.

Mecanismo De Acción

Target of Action

The compound 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one is primarily designed to target various tyrosine kinases . Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins . They play a crucial role in signal transduction pathways and are important targets for antitumor drugs .

Mode of Action

8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one interacts with its targets, the tyrosine kinases, by inhibiting their activity . This inhibition prevents the transfer of phosphate groups to tyrosine residues in proteins, disrupting the signal transduction pathways that are often overactive in cancer cells .

Biochemical Pathways

The inhibition of tyrosine kinases by 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one affects several biochemical pathways. These include pathways involving Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B and DYRK1A, Abl kinase, and PLK2 kinase . The compound’s action on these pathways can lead to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis, particularly in cancer cells .

Result of Action

The molecular and cellular effects of 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one’s action include the inhibition of cell proliferation and the induction of apoptosis in cancer cells . These effects result from the compound’s inhibition of various tyrosine kinases and the subsequent disruption of signal transduction pathways .

Propiedades

IUPAC Name |

8-cyclopropyl-4-(3-methoxypropylamino)pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-20-8-2-7-15-13-11-5-6-12(19)18(10-3-4-10)14(11)17-9-16-13/h5-6,9-10H,2-4,7-8H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAGWUZNGVDEGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C2C=CC(=O)N(C2=NC=N1)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid;hydrochloride](/img/structure/B2571306.png)

![3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2571318.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide](/img/structure/B2571320.png)

![ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2571321.png)